molecular formula C8H7BrFNO2 B15197567 2-(5-Amino-2-bromo-4-fluorophenyl)acetic acid

2-(5-Amino-2-bromo-4-fluorophenyl)acetic acid

Cat. No.: B15197567
M. Wt: 248.05 g/mol
InChI Key: JUUMLECYZLSTGF-UHFFFAOYSA-N
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Description

2-(5-Amino-2-bromo-4-fluorophenyl)acetic acid is an organic compound that belongs to the class of aromatic amino acids It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-bromo-4-fluorophenyl)acetic acid typically involves the bromination and fluorination of a suitable phenylacetic acid precursor, followed by the introduction of an amino group. One common method involves the bromination of 2-fluorophenylacetic acid using bromine in the presence of a catalyst, followed by nitration and reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of solvents such as acetic acid or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-bromo-4-fluorophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organometallic reagents, halogen exchange reagents, solvents like THF or DMF.

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or THF as solvents.

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.

Major Products

    Substitution: Derivatives with different functional groups replacing bromine or fluorine.

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Coupling: Biaryl compounds.

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-bromo-4-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the amino, bromine, and fluorine groups allows the compound to form hydrogen bonds, halogen bonds, and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Amino-2-bromo-4-chlorophenyl)acetic acid: Similar structure but with a chlorine atom instead of fluorine.

    2-(5-Amino-2-bromo-4-methylphenyl)acetic acid: Similar structure but with a methyl group instead of fluorine.

    2-(5-Amino-2-bromo-4-nitrophenyl)acetic acid: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(5-Amino-2-bromo-4-fluorophenyl)acetic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for drug development and other applications where these properties are desirable .

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

2-(5-amino-2-bromo-4-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7BrFNO2/c9-5-3-6(10)7(11)1-4(5)2-8(12)13/h1,3H,2,11H2,(H,12,13)

InChI Key

JUUMLECYZLSTGF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)F)Br)CC(=O)O

Origin of Product

United States

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